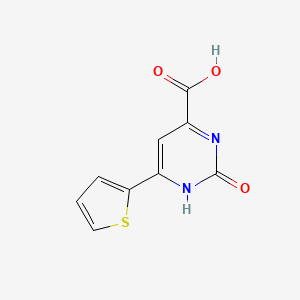
dl-Alanyl-l-alanine
説明
“dl-Alanyl-l-alanine” is a dipeptide consisting of two alanine molecules. Alanine is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .
Synthesis Analysis
The synthesis of “this compound” has been studied in various contexts. For instance, one study investigated the adsorption properties of “this compound” when immobilized on agarose . Another study focused on the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12N2O3 . The structure of this compound can be viewed using computational tools .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the context. For instance, one study investigated the protonation equilibria of some alanyl dipeptides in water and aqueous ethanol mixtures .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied in various contexts. For instance, one study investigated the solubility of amino acids and peptides in aqueous 2-propanol solutions . Another study focused on the physicochemical properties of l- and dl-valine .科学的研究の応用
Applications in Lipoteichoic Acid Modification
Incorporation into Lipoteichoic Acid dl-Alanyl-l-alanine is involved in the modification of lipoteichoic acid (LTA) and wall teichoic acid (WTA) in bacteria, particularly in the context of the Bacillus subtilis dlt operon. This operon is responsible for D-alanine esterification of both LTA and WTA, crucial for the bacteria's normal functioning. The process involves multiple enzymes encoded by the dlt operon, including D-alanine-D-alanyl carrier protein ligase (Dcl) and D-alanyl carrier protein (Dcp). These enzymes work together to transport and incorporate D-alanine into LTA and WTA, a process essential for the bacteria's cell wall integrity and overall health (Perego et al., 1995).
Modulation of Chemical Properties of Lipoteichoic Acid In Lactobacillus casei, the D-alanine incorporation system, which includes enzymes such as Dcl and Dcp, plays a pivotal role in modulating the chemical properties of LTA. This modulation is critical as it controls the bacteria's cell wall functions like autolysin action regulation, metal ion binding, and its electromechanical properties. The genes for these proteins are encoded in the dlt operon, emphasizing the operon's central role in bacterial cell wall biochemistry (Neuhaus et al., 1996).
Applications in Biochemical Studies and Structural Analysis
Synthetic Analogues of Polynucleotides this compound, specifically dl-β-(thymin-1-yl)alanine, has been used in the study of synthetic analogues of polynucleotides. This research involved resolving dl-β-(thymin-1-yl)alanine into its d (+) and l (−) forms and studying the polymerization of these forms. The resulting polymers were analyzed for their molecular weights and potential interactions, offering insights into nucleotide-analogue interactions and polymerization processes (Buttrey et al., 1975).
Crystal Structure Analysis of DltA The crystal structure of DltA, an enzyme involved in lipoteichoic acid d-alanylation in Gram-positive bacteria, has been studied to understand its substrate specificity and catalytic mechanism. The structure reveals the enzyme's ability to adopt multiple conformational states, crucial for its catalytic activity. These studies are essential for understanding the biochemical pathways in bacteria and for designing inhibitors that can target these enzymes (Yonus et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of dl-Alanyl-l-alanine is the bacterial enzyme DD-transpeptidase . This enzyme catalyzes the transfer of the R-L-αα-D-alanyl moiety of R-L-αα-D-alanyl-D-alanine carbonyl donors to the γ-OH of their active-site serine and from this to a final acceptor . It plays a crucial role in bacterial cell wall biosynthesis, particularly in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands .
Mode of Action
This compound interacts with its target, DD-transpeptidase, through a two-step reaction. The first step involves the cleavage of the D-alanyl-D-alanine bond of a peptide unit precursor acting as a carbonyl donor, the release of the carboxyl-terminal D-alanine, and the formation of the acyl-enzyme . The second step involves the breakdown of the acyl-enzyme intermediate and the formation of a new peptide bond between the carbonyl of the D-alanyl moiety and the amino group of another peptide unit .
Biochemical Pathways
This compound affects the biochemical pathways related to bacterial cell wall biosynthesis. It is involved in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands . This process is crucial for the structural integrity of the bacterial cell wall. Disruption of this pathway can lead to bacterial cell death, making this compound a potential antimicrobial agent.
Pharmacokinetics
It is known that the compound has a molecular weight of 1601711 , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis. By interacting with DD-transpeptidase and affecting the crosslinking of peptide side chains of peptidoglycan strands, this compound can potentially compromise the structural integrity of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and distribution within the body, can be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, may also impact the compound’s action and efficacy.
特性
IUPAC Name |
(2S)-2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659845 | |
| Record name | Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59247-16-4 | |
| Record name | Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



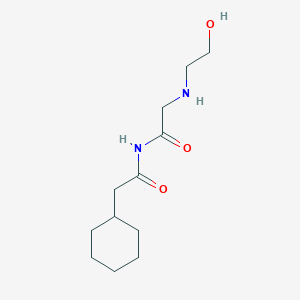

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)
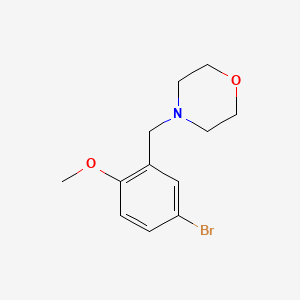
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
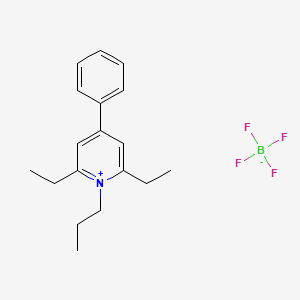
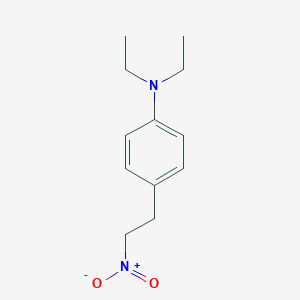
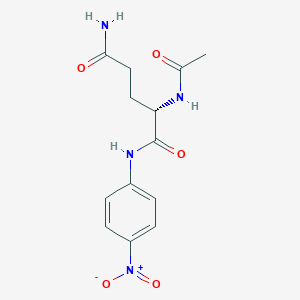
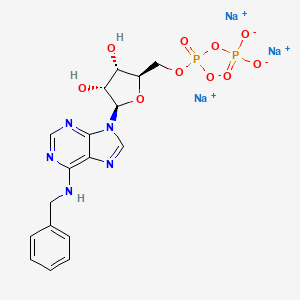
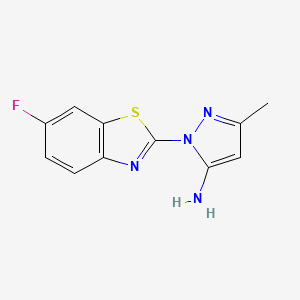
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
